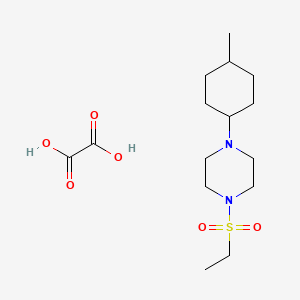![molecular formula C20H16ClNO3 B5380467 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a fluorescent probe to study the localization and trafficking of proteins in live cells. In drug discovery, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Mécanisme D'action
The mechanism of action of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and changes in gene expression. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin. In addition, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its high potency and specificity. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have a low IC50 value, indicating that it is highly effective at inhibiting the activity of its target enzymes. However, one limitation of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is its potential toxicity, especially at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Orientations Futures
There are several future directions for research on 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. Another direction is to develop new derivatives of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate with improved efficacy and fewer side effects. Additionally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used in combination with other drugs to enhance their therapeutic effects. Finally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used as a tool to study the function of various enzymes and signaling pathways in cells.
Méthodes De Synthèse
The synthesis of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 4-chloro-2-methoxyphenyl acetic acid with 2-quinolinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate.
Propriétés
IUPAC Name |
[4-chloro-2-methoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13(23)25-20-15(11-16(21)12-19(20)24-2)8-10-17-9-7-14-5-3-4-6-18(14)22-17/h3-12H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNSKSCPUPVFT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)


![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)

![5-(4-methoxyphenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5380420.png)
![4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5380431.png)

![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)
![(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5380463.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)